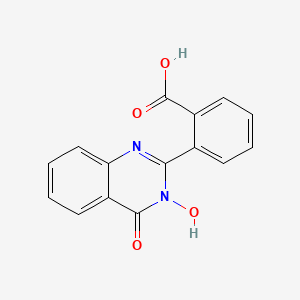

![molecular formula C10H9F2N3O2 B2717548 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1855890-41-3](/img/structure/B2717548.png)

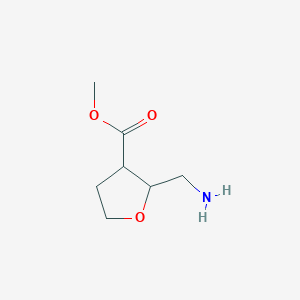

2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1006444-93-4 . It has a molecular weight of 321.29 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F2N5O2/c1-7-12-9 (13 (15)16)3-10 (8-4-17-20 (2)5-8)18-14 (12)21 (19-7)6-11 (22)23/h3-5,13H,6H2,1-2H3, (H,22,23) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound is likely involved in difluoromethylation reactions . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 321.29 . It is a powder and is typically stored at room temperature .Applications De Recherche Scientifique

Catalytic Applications and Synthesis : A study introduced acetic acid functionalized pyridinium salt for the green, simple, and efficient synthesis of pyranopyrazole derivatives. This demonstrates the compound's role in facilitating catalytic reactions under solvent-free conditions, highlighting its potential in green chemistry applications (Moosavi‐Zare et al., 2016).

Efficient Approach to Ammoxidation of Alcohols : Research on Cu(II)/pypzacac complexes, which involve the related structural motif, showed excellent catalytic performance in the ammoxidation of alcohol to nitrile and aerobic oxidation of alcohol to aldehyde in water. The study underscores the compound's importance in the development of efficient catalysts for alcohol oxidation (Xie et al., 2014).

Molecular Docking and Antimicrobial Activities : A research effort synthesized novel pyridine and fused pyridine derivatives for molecular docking screenings and antimicrobial activities. This indicates the potential biomedical applications of compounds within this chemical class, especially in the development of new therapeutic agents (Flefel et al., 2018).

Exploration of Antimicrobial Potential : Another study explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds, emphasizing the chemical class's relevance in discovering new antibacterial and antifungal agents. The research highlights the role of such compounds in addressing the need for novel antimicrobials (Chandak et al., 2013).

Corrosion Inhibition Studies : Investigations into pyrazoline derivatives for corrosion inhibition of mild steel in hydrochloric acid solution offered insights into the practical applications of related chemical structures in protecting metals against corrosion. This research has implications for industries seeking cost-effective and efficient corrosion inhibitors (Lgaz et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[6-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O2/c1-5-6-2-3-7(9(11)12)13-10(6)15(14-5)4-8(16)17/h2-3,9H,4H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDHJCZWGVKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)C(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

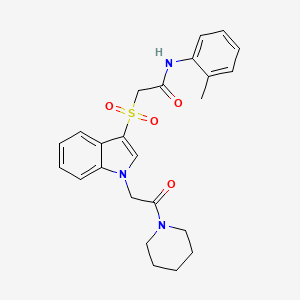

![N-[2,2-bis(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717466.png)

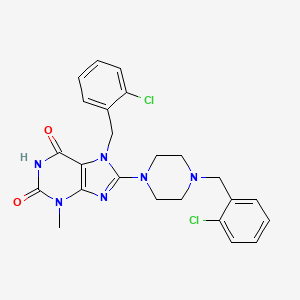

![N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2717468.png)

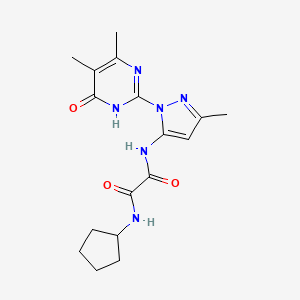

![N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717469.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2717474.png)

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2717481.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)